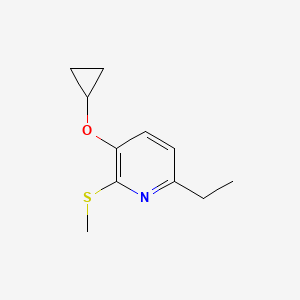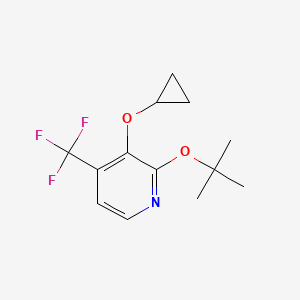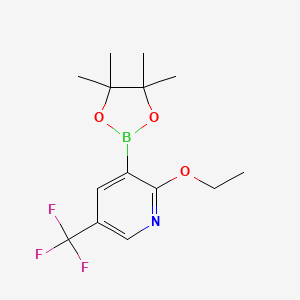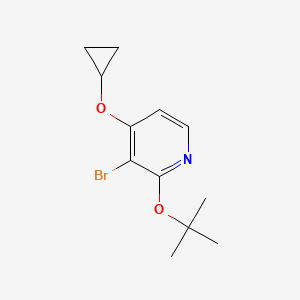
3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups.
Oxidation Reactions: Formation of oxidized pyridine derivatives.
Reduction Reactions: Formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its derivatives could potentially exhibit therapeutic properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tert-butoxy and cyclopropoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, which can influence its reactivity and applications. In contrast, similar compounds like 4-Bromo-2-tert-butylphenol and tert-Butyl bromide have different functional groups and structural features, leading to distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
3-bromo-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
PWNQLCDBIFSATA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=CC(=C1Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


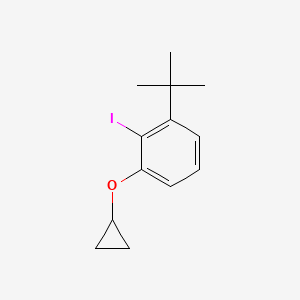

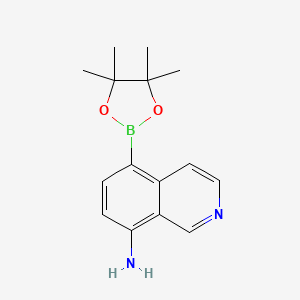
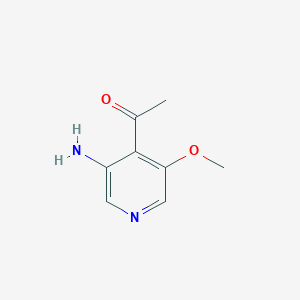

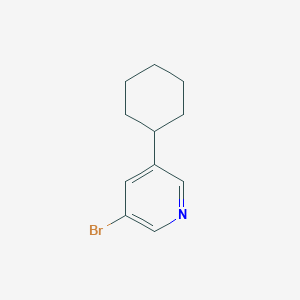
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)

